molecular formula C23H18N2O B12556166 1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]- CAS No. 165684-94-6

1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-

Cat. No.: B12556166
CAS No.: 165684-94-6
M. Wt: 338.4 g/mol
InChI Key: SZXLATXJESYACQ-UHFFFAOYSA-N
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Description

1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]- is a complex organic compound with the molecular formula C23H18N2O. This compound is characterized by the presence of a benzenedicarbonitrile core substituted with a phenoxy group that contains a 1-methyl-1-phenylethyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]- typically involves the reaction of 1,2-benzenedicarbonitrile with 3-[4-(1-methyl-1-phenylethyl)phenoxy]- in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]- is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarbonitrile: A simpler analog without the phenoxy substitution.

    3-[4-(1-methyl-1-phenylethyl)phenoxy]-benzenedicarbonitrile: A closely related compound with similar structural features.

Uniqueness

1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

165684-94-6

Molecular Formula

C23H18N2O

Molecular Weight

338.4 g/mol

IUPAC Name

3-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C23H18N2O/c1-23(2,18-8-4-3-5-9-18)19-11-13-20(14-12-19)26-22-10-6-7-17(15-24)21(22)16-25/h3-14H,1-2H3

InChI Key

SZXLATXJESYACQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=CC(=C3C#N)C#N

Origin of Product

United States

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